molecular formula C23H19ClFN3O3S B15393462 N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B15393462
M. Wt: 471.9 g/mol
InChI Key: LRCCRKMKJMYJHA-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidine core substituted with:

  • A 2-fluorobenzyl group at position 2.
  • A 4-chlorophenethyl chain linked via an acetamide group at position 1.

This scaffold combines a fused thiophene-pyrimidine ring system with halogenated aromatic substituents, which are known to enhance lipophilicity, metabolic stability, and target binding affinity in medicinal chemistry .

Properties

Molecular Formula

C23H19ClFN3O3S

Molecular Weight

471.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H19ClFN3O3S/c24-17-7-5-15(6-8-17)9-11-26-20(29)14-27-19-10-12-32-21(19)22(30)28(23(27)31)13-16-3-1-2-4-18(16)25/h1-8,10,12H,9,11,13-14H2,(H,26,29)

InChI Key

LRCCRKMKJMYJHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC4=CC=C(C=C4)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Thieno[3,2-d]pyrimidine Cores

Compound Name Core Structure Substituents Key Differences vs. Target Compound Reference
Target Compound Thieno[3,2-d]pyrimidine 3-(2-fluorobenzyl), 1-(4-chlorophenethyl acetamide) Reference compound -
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}acetamide Thieno[3,2-d]pyrimidine 3-(4-fluorobenzyl), 1-(3,4-dimethoxyphenethyl acetamide) 4-F vs. 2-F benzyl; methoxy vs. chloro substituent
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(4-fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]acetamide Thieno[3,2-d]pyrimidine 7-(4-fluorophenyl), 3-(4-oxo), 1-(3,4-dimethoxyphenethyl acetamide) Fluorophenyl at position 7; no 2,4-dioxo groups

Key Observations :

  • Substituent Effects : The 4-chlorophenethyl chain provides stronger electron-withdrawing effects than methoxy groups in , influencing solubility and membrane permeability .

Pyrimidinone and Acetamide Derivatives

Compound Name Core Structure Substituents Biological Activity (Inferred) Reference
2-(4-Acetylaminophenyl)-N-[6-amino-3-(2-fluorobenzyl)-2,4-dioxo-tetrahydropyrimidin-5-yl]acetamide Tetrahydropyrimidinone 3-(2-fluorobenzyl), 5-acetamide Antimicrobial (via similar scaffolds)
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide Simple acetamide 4-chlorophenyl, 3,4-difluorophenyl Antimicrobial, crystal packing stability
2-[(4-(4-Chlorophenyl)pyrimidin-2-yl)thio]-N-(4-nitrophenyl)acetamide Pyrimidine-thioacetamide 4-chlorophenyl, 4-nitrophenyl Antiproliferative (via 1,3,4-oxadiazole linkage)

Key Observations :

  • Halogen Effects : The 4-chlorophenyl group is a common feature in antimicrobial and anticancer agents, as seen in , suggesting similar applications for the target compound.

Key Observations :

  • The target compound’s synthesis likely parallels methods in , utilizing K₂CO₃ in DMF for nucleophilic substitution.
  • Unlike , which uses carbodiimide coupling, the target compound’s acetamide linkage may involve pre-functionalized intermediates.

Pharmacological and Physicochemical Considerations

Structure-Activity Relationships (SAR)

  • Thienopyrimidine Core: Enhances binding to kinases or dihydrofolate reductase due to planar aromaticity and hydrogen-bonding sites.
  • 2-Fluorobenzyl Group: Increases lipophilicity and metabolic stability compared to non-fluorinated analogs .
  • 4-Chlorophenethyl Chain : Contributes to hydrophobic interactions in target binding pockets, as seen in antimicrobial agents .

Physicochemical Properties (Inferred)

  • Solubility : Lower than methoxy-substituted analogs (e.g., ) due to the chloro group’s electron-withdrawing nature.
  • Crystal Packing : The 2-fluorobenzyl substituent may reduce symmetry compared to , affecting crystallinity and bioavailability.

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